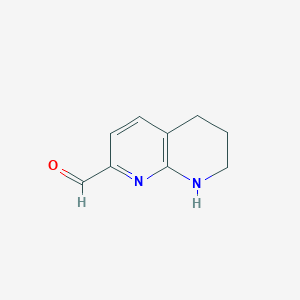

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS: 204452-93-7) is a bicyclic heteroaromatic compound with the molecular formula C₁₀H₁₁NO (or C₉H₁₀N₂O depending on tautomeric forms) and a molecular weight of 162.19 g/mol . It is characterized by a partially saturated naphthyridine core (a fused bicyclic system of two pyridine rings) with an aldehyde functional group at the 2-position. The compound typically exists as a colorless to light yellow liquid at room temperature, with a density of ~1.27 g/cm³, a melting point of 63.5–64°C, and a boiling point of ~430.6°C . Its aldehyde group confers reactivity toward nucleophilic additions and condensations, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,6H,1-2,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAACFNQDNFJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619204 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204452-93-7 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204452-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

A prominent method involves the synthesis of the tetrahydro-1,8-naphthyridine core via cyclization reactions starting from aminopyridine derivatives and appropriate aldehydes or ketones, followed by selective introduction of the aldehyde group at the 2-position.

For example, a synthetic route reported by GlaxoSmithKline uses a Heck reaction between 2-chloropyridine and ethylene gas, followed by cyclization and amination steps to build the tetrahydronaphthyridine scaffold. Subsequent functional group transformations, including enantioselective hydrogenation and oxidation, yield the aldehyde derivative with high optical purity and good overall yield (~25%).

The process avoids chromatographic purification, making it suitable for scale-up.

One-Pot Multicomponent Reactions

A green and efficient approach involves a one-pot reaction combining aromatic aldehydes, malononitrile dimers, and enehydrazinoketones under mild conditions to form annulated 1,8-naphthyridines, which can be further functionalized to the target aldehyde.

This tandem Knoevenagel–Michael reaction proceeds at 40–50°C in ethanol with piperidine as a catalyst, yielding the bicyclic products in 65%–90% yields.

The method leverages the nucleophilic and electrophilic centers in the Michael adduct to induce intramolecular heterocyclizations forming the naphthyridine ring system efficiently.

Transition Metal-Catalyzed Couplings and Cyclizations

Palladium-catalyzed Suzuki–Miyaura coupling reactions have been employed to build key intermediates, which then undergo cyclization to form the tetrahydro-naphthyridine core.

For instance, coupling of chloropyridine derivatives with trifluorovinylborate in the presence of Pd(dppf)Cl2 catalyst in 1-propanol under nitrogen atmosphere at 95°C for several hours yields intermediates that are further cyclized and functionalized to the aldehyde.

The use of ammonium formate and ruthenium-based catalysts enables enantioselective transfer hydrogenation, enhancing optical purity.

Late-Stage Functionalization via Hydrogenation and Oxidation

Aromatic 1,8-naphthyridine derivatives can be selectively hydrogenated under catalytic conditions to yield the tetrahydro derivatives.

Horner–Wadsworth–Emmons reactions have been utilized to install side chains and aldehyde functionalities with high regioselectivity and yield, avoiding harsh conditions and chromatographic purification.

| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multistep Cyclization & Functionalization | 2-chloropyridine, ethylene gas, Pd catalyst, transfer hydrogenation | ~25% overall | High optical purity, scalable | Multiple steps, moderate yield |

| One-Pot Multicomponent Reaction | Aromatic aldehyde, malononitrile dimer, enehydrazinoketone, piperidine, EtOH, 40–50°C | 65–90% | Efficient, environmentally friendly | Limited substrate scope |

| Pd-Catalyzed Coupling & Cyclization | Pd(dppf)Cl2, potassium trifluorovinylborate, 1-propanol, N2 atmosphere | High (isolated yields ~80%) | High selectivity, mild conditions | Requires palladium catalyst |

| Late-Stage Hydrogenation & HWE Reaction | Catalytic hydrogenation, Horner–Wadsworth–Emmons reagents | High (up to 87%) | Avoids harsh conditions, high purity | Requires careful catalyst control |

The asymmetric synthesis routes significantly improve optical purity (up to >99% ee) of the tetrahydro-naphthyridine scaffold, which is critical for biological activity.

One-pot multicomponent reactions reduce the number of synthetic steps and chemical waste, aligning with green chemistry principles.

Transition metal-catalyzed methods provide flexibility in modifying substituents on the naphthyridine core, enabling tailored synthesis for pharmaceutical applications.

The hydrochloride salt form of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde is often prepared to enhance stability and solubility for research use.

The preparation of this compound employs a variety of synthetic strategies, each with distinct advantages. Multistep cyclizations combined with modern catalytic methods offer high purity and scalability, while one-pot multicomponent reactions provide efficient and environmentally friendly alternatives. Transition metal catalysis and late-stage functionalization further expand synthetic versatility. These methods collectively enable the production of this compound with high yield, selectivity, and optical purity, supporting its use in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Addition: Addition reactions may involve the use of organometallic reagents, such as Grignard reagents.

Major Products Formed: The reactions of this compound can lead to the formation of various products, including oxidized derivatives, reduced forms, substituted derivatives, and addition products.

Scientific Research Applications

Chemistry: In the field of chemistry, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being investigated for its potential use in medical applications. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Core Structural Analogues

Physicochemical and Reactivity Comparisons

Reactivity :

- Aldehyde vs. Methyl : The aldehyde group in 204452-93-7 enables condensations (e.g., with amines to form imines), whereas the methyl group in 1196146-61-8 limits reactivity to electrophilic substitutions .

- Salt Forms : The hydrochloride derivative (2803476-82-4) exhibits enhanced aqueous solubility (critical for pharmacokinetic optimization) compared to the parent aldehyde .

Thermal Stability :

- The aldehyde derivative (204452-93-7) has a higher boiling point (~430°C) than 2-methyl analogues (e.g., ~300°C for 1196146-61-8), likely due to polar interactions from the aldehyde group .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological properties of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₉N

- SMILES : C1CC2=C(NC1)N=C(C=C2)C=O

This compound is characterized by a bicyclic structure that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit antimicrobial properties. For example, a study highlighted the synthesis of various naphthyridine derivatives that were evaluated for their antibacterial activity against a range of pathogens. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

5,6,7,8-Tetrahydro-1,8-naphthyridine derivatives have been investigated for their anticancer potential. A notable study evaluated the cytotoxic effects of these compounds on cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of naphthyridine derivatives have also been explored. In particular, compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. A study indicated that these compounds could mitigate neurodegeneration by modulating neuroinflammatory pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of experiments conducted on various naphthyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL against S. aureus . -

Case Study on Anticancer Activity :

In vitro studies on breast cancer cell lines (MCF-7) showed that this compound led to a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions involving amino-pyridinecarbaldehyde precursors. For example, 2-amino-3-pyridinecarbaldehyde derivatives (e.g., substituted with phenyl groups) react with α-carbonyl compounds under basic conditions (e.g., KOH in ethanol) to form the naphthyridine core. A reported method achieved 90% yield using α-benzoyltoluene and 2-amino-5,6-diphenyl-3-pyridinecarbaldehyde in ethanol with trace KOH . Key factors affecting yield include:

- Catalyst choice : Base catalysts (KOH, NaOH) enhance cyclization efficiency.

- Solvent selection : Polar protic solvents (ethanol, water) stabilize intermediates.

- Temperature : Reflux conditions (~78–100°C) are standard for optimal ring closure.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Purification often involves:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% polarity) resolves polar impurities .

- Recrystallization : Use of ethanol or methanol at low temperatures to isolate crystalline products .

- Acid-base extraction : For amine-containing intermediates, pH adjustment (e.g., HCl/NaOH) can partition impurities .

Q. What safety protocols are critical when handling this compound in the lab?

While specific GHS hazard data are unavailable, general precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or weighing .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents on the naphthyridine core influence its reactivity in downstream applications (e.g., coordination chemistry or drug design)?

Substituents modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., –NO₂, –CN) enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., hydrazine derivatives) .

- Steric hindrance : Bulky groups (e.g., tetramethyl substitutions on the tetrahydro ring) reduce aggregation in solution, as seen in analogs like 5,5,8,8-tetramethyl derivatives .

- Hydrogen-bonding motifs : The aldehyde group can act as a directing group in metal coordination, as demonstrated in dinuclear ligand designs using 1,8-naphthyridine scaffolds .

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved for structural confirmation?

Contradictions often arise from tautomerism or solvent effects:

- Tautomer analysis : The aldehyde group may exist in equilibrium with enol forms. Use deuterated DMSO or CDCl₃ to stabilize dominant tautomers for NMR .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₁H₁₄N₂O for the parent compound) with <2 ppm error .

- X-ray crystallography : Definitive proof of structure, as applied to related 1,8-naphthyridine derivatives in crystallographic studies .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses involving this compound?

Chiral catalysts or auxiliaries are critical:

- Chiral ligands : BINAP or salen ligands with transition metals (e.g., Cu, Pd) induce enantioselectivity in aldol or Mannich reactions .

- Enzymatic resolution : Lipases or esterases can resolve racemic mixtures of intermediates, as shown in tetrahydroisoquinoline syntheses .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves enantiomeric excess (e.g., 85% ee reported for microwave-driven cyclizations) .

Q. How can byproduct formation during scale-up be minimized?

Common byproducts include dimerized aldehydes or oxidized naphthyridines. Mitigation strategies:

- Inert atmosphere : Use N₂ or Ar to prevent oxidation during reflux .

- Low-temperature addition : Gradual introduction of reagents (e.g., via syringe pump) reduces exothermic side reactions .

- Catalyst screening : Test Pd/C or Raney Ni for selective hydrogenation of unsaturated intermediates .

Methodological Tables

Q. Table 1. Comparative Yields for Naphthyridine Derivatives

| Substituent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5,6-Diphenyl | KOH/EtOH, reflux | 90 | |

| 5,5,8,8-Tetramethyl | H₂O/EtOH, N₂ atmosphere | 97 | |

| 7-Alkyl derivatives | Microwave, 150°C, 30 min | 87 |

Q. Table 2. Key Analytical Data for Structural Confirmation

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | Aldehyde proton at δ 9.8–10.2 | |

| HRMS (ESI+) | [M+H]⁺ = 201.1023 (calc.) | |

| IR | C=O stretch at 1680–1720 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.